molecular formula C10H12N2O2 B1455491 3-(Pyrrolidin-1-yl)isonicotinic acid CAS No. 1257901-68-0

3-(Pyrrolidin-1-yl)isonicotinic acid

Cat. No. B1455491
CAS RN: 1257901-68-0
M. Wt: 192.21 g/mol
InChI Key: CRWCKDDTUOLQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Pyrrolidin-1-yl)isonicotinic acid” is a compound with the molecular formula C10H12N2O2 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of “3-(Pyrrolidin-1-yl)isonicotinic acid” can be found in various databases such as PubChem . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Pyrrolidin-1-yl)isonicotinic acid” can be found in databases such as PubChem .

Scientific Research Applications

Drug Discovery and Development

3-(Pyrrolidin-1-yl)isonicotinic acid: is a compound that features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry. The pyrrolidine ring is used to synthesize biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage . This compound can be used to design new molecules with various biological profiles, aiding in the development of drugs with target selectivity.

Enhancing Pharmacokinetic Properties

The introduction of a pyrrolidine ring, such as in 3-(Pyrrolidin-1-yl)isonicotinic acid , into drug candidates can modify physicochemical parameters, improving ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) results . This can lead to the development of drugs with better bioavailability and reduced side effects.

Structural Diversity in Chemical Synthesis

The saturated nature of the pyrrolidine ring allows for greater structural diversity in chemical synthesis. It can be used in the construction of complex molecules from different cyclic or acyclic precursors or in the functionalization of preformed pyrrolidine rings . This structural diversity is crucial for discovering novel compounds with unique biological activities.

Enantioselective Binding

The stereogenicity of the carbons in the pyrrolidine ring, as found in 3-(Pyrrolidin-1-yl)isonicotinic acid , means that different stereoisomers can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is essential for the development of drugs with high specificity and efficacy .

Role in Central Nervous System Diseases

Compounds with a pyrrolidine ring have been studied for their potential role in treating central nervous system diseases. They can influence the activity of various neurotransmitters and receptors, which may lead to new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Anticonvulsant Activity

Research has shown that certain pyrrolidine derivatives exhibit significant anticonvulsant activity. This suggests that 3-(Pyrrolidin-1-yl)isonicotinic acid could be a precursor or a model compound for the development of new anticonvulsant drugs, potentially offering alternative treatments for patients with seizure disorders .

properties

IUPAC Name

3-pyrrolidin-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWCKDDTUOLQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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